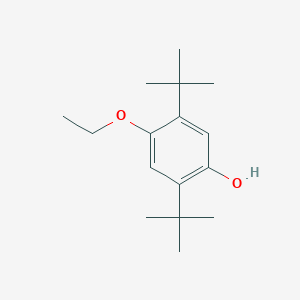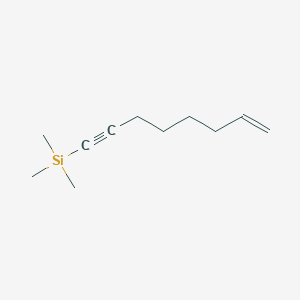
Silane, trimethyl-7-octen-1-ynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl-7-octen-1-ynyl-, also known as trimethoxy(7-octen-1-yl)silane, is an organosilicon compound with the molecular formula C11H24O3Si. This compound is characterized by the presence of a silane group attached to a 7-octen-1-ynyl chain. It is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, trimethyl-7-octen-1-ynyl-, can be synthesized through several methods. One common approach involves the reaction of 7-octen-1-ynyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of silane, trimethyl-7-octen-1-ynyl-, often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl-7-octen-1-ynyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silane group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl-7-octen-1-ynyl-, finds extensive use in scientific research across multiple disciplines:
Wirkmechanismus
The mechanism by which silane, trimethyl-7-octen-1-ynyl-, exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions are crucial for its role as a coupling agent and in surface modification applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silane, trimethyl-7-octen-1-ynyl-, include:
Trimethoxysilane: A simpler silane compound with three methoxy groups attached to silicon.
Vinyltrimethoxysilane: Contains a vinyl group attached to the silicon atom, used in similar applications.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group, used in the modification of surfaces and materials.
Uniqueness
What sets silane, trimethyl-7-octen-1-ynyl-, apart from these similar compounds is its unique 7-octen-1-ynyl chain. This structural feature imparts distinct chemical properties, making it particularly useful in applications requiring specific surface modifications and enhanced material properties.
Eigenschaften
CAS-Nummer |
91657-05-5 |
|---|---|
Molekularformel |
C11H20Si |
Molekulargewicht |
180.36 g/mol |
IUPAC-Name |
trimethyl(oct-7-en-1-ynyl)silane |
InChI |
InChI=1S/C11H20Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
VPDUOUQZMQFMKH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
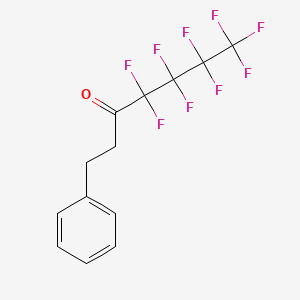
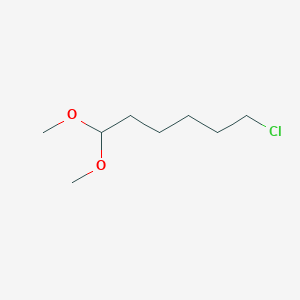
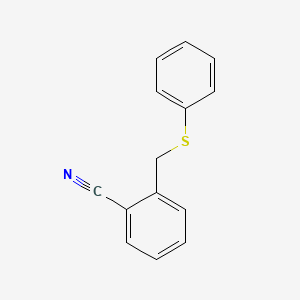

![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
